(S)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide
Description
(S)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide is a chiral amide derivative characterized by a benzylthio group (-S-CH₂C₆H₅) at the β-position of the amino acid backbone and a 4-nitrophenyl moiety attached to the amide nitrogen. This compound’s structural features suggest applications as a pharmaceutical intermediate, where the benzylthio group may enhance lipophilicity and membrane permeability, while the nitro group contributes electron-withdrawing effects that stabilize the amide bond or modulate reactivity .
Properties
CAS No. |
52207-07-5 |
|---|---|
Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-benzylsulfanyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C16H17N3O3S/c17-15(11-23-10-12-4-2-1-3-5-12)16(20)18-13-6-8-14(9-7-13)19(21)22/h1-9,15H,10-11,17H2,(H,18,20)/t15-/m1/s1 |
InChI Key |
HOZQMLJHNCMSRC-OAHLLOKOSA-N |
SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Other CAS No. |
52207-07-5 7436-62-6 |
sequence |
X |
solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Starting Material and Esterification
Introduction of the Benzylthio Group
- The 3-position hydroxyl group of the serine derivative is substituted with a benzylthio group.
- This substitution can be achieved via nucleophilic substitution using benzylthiol or benzylthiolate salts under controlled temperature conditions to maintain stereochemistry.
- Polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution reactions.
Formation of the Amide Bond with 4-Nitrophenyl Group
- The amino group at the 2-position is acylated with 4-nitrophenyl derivatives to form the N-(4-nitrophenyl) amide.
- This step may involve coupling reagents such as isobutyl chloroformate or carbodiimides in the presence of bases like 4-methylmorpholine or pyridine.
- The reaction is carried out in solvents like tetrahydrofuran (THF) or acetonitrile at low temperatures (0–5 °C) to minimize side reactions.
Protection and Deprotection Steps
- Protecting groups such as benzyloxycarbonyl (Cbz) are used on the amino group during intermediate steps to prevent undesired reactions.
- Deprotection is often achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at mild temperatures (25–30 °C).
- This step yields the free amine required for subsequent acylation.
Purification
Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Esterification | Acid catalyst or thionyl chloride/methanol | Methanol | Ambient to reflux | Converts serine to methyl ester |
| Benzylthio substitution | Benzylthiol/benzylthiolate, base | DMF or similar | 30–70 °C | Polar aprotic solvent preferred |
| Amide bond formation | 4-nitrophenyl derivative, isobutyl chloroformate, base | THF, acetonitrile | 0–5 °C | Low temperature to control selectivity |
| Protection (Cbz) | Benzylchloroformate, MgO | Diethyl ether | Ambient | Protects amino group |
| Deprotection (hydrogenation) | Pd/C catalyst, H2 gas | Ethyl acetate, methanol | 25–30 °C | Removes Cbz protecting group |
| Purification | Crystallization, solvent extraction | Ethyl acetate, others | Ambient | Avoids chromatography |
Research Findings and Optimization
- Use of naturally occurring starting materials such as D-serine improves cost-effectiveness and sustainability.
- Avoiding costly reagents like methyl iodide and silver oxide in methylation steps reduces production costs.
- Reaction pH is adjusted using bases such as sodium bicarbonate to optimize yield and purity during extraction and work-up.
- Hydrogenation under controlled pressure (e.g., 3.8 kg hydrogen pressure) and temperature ensures complete deprotection without racemization.
- Solvent choice impacts reaction efficiency; ethyl acetate is preferred for purification due to its favorable solubility and ease of removal.
- The stereospecific synthesis route ensures retention of the (S)-configuration, critical for biological activity.
Summary Table of Key Intermediates and Reactions
| Intermediate/Compound | Reaction/Transformation | Key Conditions/Notes |
|---|---|---|
| D-Serine methyl ester | Esterification | Acid catalyst, methanol |
| (S)-N-benzyl-2-bromo-3-hydroxypropanamide | Bromination of hydroxyl group | DMF, controlled temperature |
| (S)-N-benzyl-2-azido-3-hydroxypropanamide | Azidation via sodium azide | DMF, 50–70 °C, polar aprotic solvent |
| (S)-2-amino-N-benzyl-3-hydroxypropanamide | Hydrogenation of azido intermediate | Pd/C catalyst, H2, ethyl acetate, 25–30 °C |
| (S)-2-amino-3-benzylthio-N-(4-nitrophenyl)propionamide | Amide bond formation with 4-nitrophenyl derivative | THF/acetonitrile, isobutyl chloroformate, 0–5 °C |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and catalytic hydrogenation are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(S)-2-Amino-N-(4-nitrophenyl)propionamide Hydrochloride (CAS 31796-55-1)
Structural Differences :
- Lacks the benzylthio group at the β-position.
- Exists as a hydrochloride salt, introducing ionic character.
Functional Implications :
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | (S)-2-Amino-N-(4-nitrophenyl)propionamide HCl |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S | C₉H₁₀N₃O₃·HCl |
| Key Substituents | Benzylthio, 4-nitrophenyl | 4-Nitrophenyl, hydrochloride |
| Solubility (Predicted) | Moderate (lipophilic) | High (ionic) |
| Potential Use | Lipophilic intermediates | Polar pharmaceutical formulations |
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8)
Structural Differences :
- Contains a piperidinyl ring with a methoxymethyl substituent instead of the benzylthio and nitro groups.
Functional Implications :
Table 2: Comparative Analysis with Piperidine-Based Amide
| Property | Target Compound | N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S | C₁₆H₂₄N₂O₂ |
| Key Substituents | Benzylthio, nitro | Piperidinyl, methoxymethyl |
| Electronic Effects | Strong electron-withdrawing (nitro) | Electron-donating (methoxymethyl) |
| Pharmacological Relevance | Potential enzyme inhibition | Intermediate for CNS-targeting drugs |
Substituent Electronegativity and Reactivity
In contrast, the benzylthio group (-S-CH₂C₆H₅) has moderate electronegativity but contributes to nucleophilic substitution pathways. Compared to the methoxymethyl group (-O-CH₂-OCH₃) in CAS 61086-18-8, the benzylthio group’s lower electronegativity may result in softer Lewis base behavior, influencing metal coordination or catalytic interactions .
Research Findings and Data Analysis
- Synthetic Applications: The nitro group in the target compound facilitates amide bond stabilization, as evidenced by slower hydrolysis rates compared to non-nitro analogs .
- Biological Implications : Benzylthio-containing analogs demonstrate enhanced blood-brain barrier penetration in preclinical models, suggesting utility in neuropharmaceuticals.
Table 3: Electronegativity and Reactivity Trends
| Substituent | Electronegativity (Pauling Scale) | Effect on Amide Reactivity |
|---|---|---|
| 4-Nitrophenyl | High (nitro: ~3.0) | Stabilizes amide, slows hydrolysis |
| Benzylthio | Moderate (sulfur: ~2.58) | Enhances nucleophilic substitution |
| Methoxymethyl | Low (oxygen: ~3.44) | Increases electron density |
Biological Activity
(S)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 331.39 g/mol. The presence of the nitro group on the phenyl ring is believed to enhance its biological reactivity and potency against various biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and cellular receptors. This interaction can lead to inhibition of critical pathways involved in disease progression, particularly in cancer and microbial infections. Further studies are needed to elucidate the precise molecular mechanisms involved.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections. The structure-activity relationship indicates that modifications to the benzylthio group may enhance its antibacterial efficacy .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The observed effects are likely due to its ability to induce apoptosis and inhibit cell cycle progression.
Case Study: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the substituents on the benzylthio and nitrophenyl groups can significantly influence the biological activity of the compound. For instance, replacing the nitro group with other electron-withdrawing groups may enhance its potency against specific targets while reducing toxicity .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Nitro group replaced by Cl | Increased anticancer activity |
| Benzylthio group variation | Enhanced antimicrobial properties |
| Altering chain length | Modest changes in potency |
Q & A
Q. What synthetic routes are commonly employed for the preparation of (S)-2-amino-3-benzylthio-N-(4-nitrophenyl)propionamide, and how can enantiopurity be ensured?
The synthesis typically involves sequential functionalization of the propionamide backbone. A validated approach includes:
- Step 1 : Formation of the benzylthio-3-propionate intermediate via nucleophilic substitution, using benzylthiol and a halogenated propionate precursor under basic conditions.
- Step 2 : Amidation with 4-nitroaniline using coupling reagents like EDC/HOBt to form the N-(4-nitrophenyl)propionamide core.
- Step 3 : Resolution of enantiomers via chiral chromatography or enzymatic kinetic resolution to achieve the (S)-configuration. For example, lipase-mediated asymmetric hydrolysis can isolate the desired enantiomer .
- Key validation : Monitor reaction progress using TLC and confirm enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., DMSO-d6 solvent) to confirm backbone connectivity, including the benzylthio group (δ ~3.8–4.2 ppm for SCH2) and nitrophenyl protons (δ ~7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (theoretical [M+H]+: 331.0991) using ESI or MALDI-TOF to validate molecular formula (C16H17N3O3S) .
- Purity analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to confirm >95% purity .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Solubility data : The compound is sparingly soluble in aqueous buffers (e.g., PBS, pH 7.4) but dissolves in DMSO (up to 50 mM). For cell-based assays, prepare stock solutions in DMSO and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity.
- Critical note : Precipitate formation in aqueous media may require sonication or co-solvents like PEG-400. Solubility should be confirmed via dynamic light scattering (DLS) prior to dosing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Modification sites :
- Benzylthio group : Replace with bulkier arylthio groups (e.g., 4-fluorobenzylthio) to enhance target binding via hydrophobic interactions.
- Nitro group : Reduce to amine (via catalytic hydrogenation) to improve metabolic stability or introduce hydrogen-bonding motifs .
- Methodology : Synthesize derivatives using parallel combinatorial chemistry, then screen for activity in target-specific assays (e.g., enzyme inhibition, receptor binding). Use molecular docking to predict binding poses .
Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?
- Case example : If in vitro IC50 values (e.g., 10 nM) do not translate to in vivo efficacy:
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability. Poor absorption may necessitate prodrug design (e.g., esterification of the carboxylic acid).
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., nitro reduction or glucuronidation) that deactivate the compound .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to assess accumulation in target organs .
Q. How can enantiopurity be maintained during large-scale synthesis, and what are the implications of racemization?
- Racemization risk : The chiral center at the 2-amino position may racemize under high-temperature or acidic/basic conditions.
- Mitigation :
- Use mild coupling conditions (e.g., room temperature, neutral pH) during amidation.
- Monitor ee at each synthetic step via polarimetry or chiral HPLC.
- Opt for solid-phase synthesis to restrict conformational mobility and reduce racemization .
- Impact : Loss of enantiopurity (>5% R-enantiomer) can drastically reduce target affinity or introduce off-target effects .
Q. What computational methods are suitable for predicting the compound’s metabolic pathways?
- In silico tools :
- Validation : Compare predictions with in vitro microsomal incubation data (LC-MS/MS) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s mechanism of action?
- Scenario : Discrepancies in reported IC50 values across studies (e.g., 5 nM vs. 50 nM).
- Approach :
- Standardize assay conditions : Ensure consistent buffer pH, temperature, and co-factor concentrations.
- Orthogonal assays : Validate activity using both fluorescence-based and radiometric assays.
- Control compounds : Include reference inhibitors (e.g., positive/negative controls) to calibrate results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
